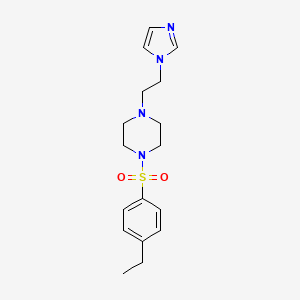

1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a heterocyclic compound and it’s present in important biological compounds, which include the amino acid histidine, which is a part of many proteins .

Synthesis Analysis

Imidazole compounds can be synthesized using several methods, including the Debus-Radziszewski imidazole synthesis, the Mumm rearrangement, and the Radziszewski reaction .Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms. The presence of nitrogen in the ring results in a molecule that has both basic and acidic properties .Chemical Reactions Analysis

Imidazole can act as a base and as a weak acid, making it amphoteric. This allows it to participate in various chemical reactions. For example, it can act as a nucleophile in substitution reactions .Physical and Chemical Properties Analysis

Imidazole is a crystalline solid at room temperature and it has a melting point of 89-91 degrees Celsius. It is soluble in water, alcohol, and ether .Scientific Research Applications

Antimicrobial Studies Compounds related to 1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine have been studied for their antimicrobial properties. For example, derivatives of piperazine, which share a similar structural motif, have shown significant antibacterial and antifungal activities. These compounds were synthesized and evaluated for their in vitro antimicrobial efficacy against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Anticancer Research Piperazine derivatives have also been investigated for their anticancer properties. Specifically, certain piperazine compounds have demonstrated effectiveness against various human cancer cell lines, indicating their potential as anticancer agents. The antiproliferative effects were evaluated using assays like the MTT assay, and some compounds showed significant activity against multiple cancer cell lines, highlighting their promise in cancer treatment research (Mallesha et al., 2012).

Crystal Structure and Computational Analysis Research has been conducted on the crystal structure of novel piperazine derivatives, providing insights into their molecular configurations. Computational density functional theory (DFT) calculations were performed to understand the reactive sites of the molecules. This type of research is crucial for the development of new drugs and materials, as it helps in predicting the behavior and interaction of molecules (Kumara et al., 2017).

Synthesis of Bioactive Derivatives There has been significant interest in synthesizing various bioactive sulfonamide and amide derivatives of piperazine. These compounds have been characterized and screened for their antimicrobial, antifungal, and antimalarial activities, highlighting the versatility and potential of piperazine derivatives in therapeutic applications (Bhatt, Kant, & Singh, 2016).

Anti-HIV Research Piperazine derivatives have also been explored for their potential in anti-HIV treatment. Research involving the synthesis of new piperazinyl-nitroimidazole derivatives and their evaluation for anti-HIV activity suggests their application in developing novel non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

1-(4-ethylphenyl)sulfonyl-4-(2-imidazol-1-ylethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-2-16-3-5-17(6-4-16)24(22,23)21-13-11-19(12-14-21)9-10-20-8-7-18-15-20/h3-8,15H,2,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODARUCYPNHDMMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2692926.png)

![(2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2692935.png)

![2-(methylsulfanyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2692941.png)

![N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-4-fluorobenzamide](/img/structure/B2692944.png)

![Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2692945.png)

![2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2692948.png)